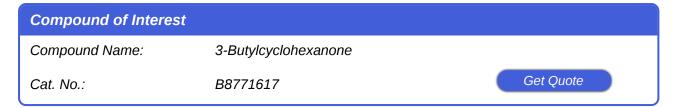


# An In-depth Technical Guide to 3-Butylcyclohexanone (CAS: 39178-69-3)

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and available spectral data for **3-Butylcyclohexanone**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

### **Chemical and Physical Properties**

**3-Butylcyclohexanone**, with the CAS number 39178-69-3, is a cyclic ketone. Its fundamental properties are summarized below. While some experimental physical properties are not readily available in the literature, computed values provide useful estimates.

Table 1: Chemical Identifiers and Computed Properties



Property	Value	Source
Molecular Formula	C10H18O	[1][2][3][4]
Molecular Weight	154.25 g/mol	[1][2][3]
IUPAC Name	3-butylcyclohexan-1-one	[1]
Synonyms	3-Butyl-cyclohexanone, 3-n- Butylcyclohexanone	[3][4]
InChI	InChI=1S/C10H18O/c1-2-3-5- 9-6-4-7-10(11)8-9/h9H,2- 8H2,1H3	[1][4]
InChIKey	ORIINXCHZXECLA- UHFFFAOYSA-N	[2][3][4]
Canonical SMILES	CCCC1CCCC(=0)C1	[2]
XLogP3	3.0	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	3	[1]
Exact Mass	154.135765193 Da	[1][3]
Polar Surface Area	17.1 Ų	[1]

Table 2: Experimental Physical Properties



Property	Value	Source
Kovats Retention Index (Standard Polar)	1711	[1]
Melting Point	Not Available	[2]
Boiling Point	Not Available	[2]
Density	Not Available	[2]

### **Synthesis Protocol**

A common method for the synthesis of **3-butylcyclohexanone** involves the conjugate addition of a butyl group to 2-cyclohexen-1-one using an organocuprate reagent.

Experimental Protocol: Synthesis of 3-Butylcyclohexanone

- Reagents and Materials:
  - o 2-cyclohexen-1-one
  - n-butylmagnesium chloride (n-BuMgCl) or n-butyllithium (n-BuLi)
  - Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe<sub>2</sub>)
  - Tetrahydrofuran (THF), anhydrous
  - Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
  - Argon atmosphere
  - Standard glassware for anhydrous reactions
- Procedure:
  - A suspension of CuBr·SMe<sub>2</sub> in anhydrous THF is prepared in a flask under an argon atmosphere and cooled to -78 °C.[5]

#### Foundational & Exploratory

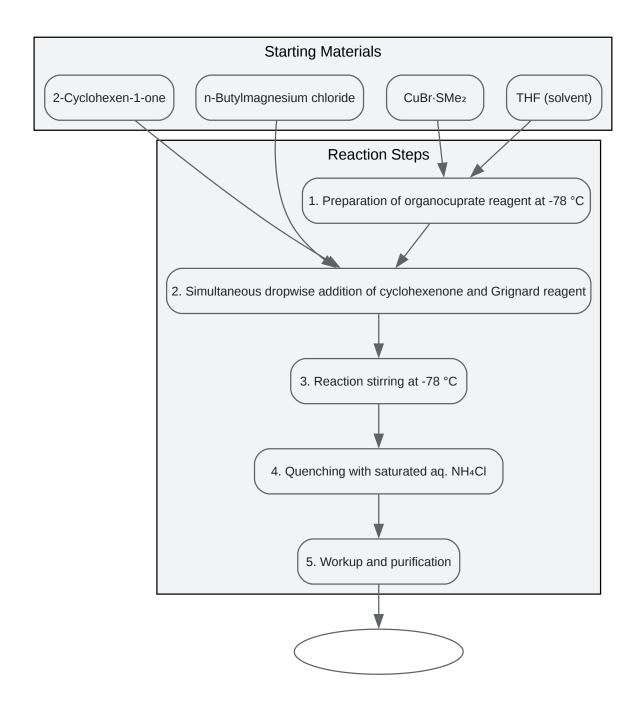




- An equivalent of n-BuLi is added to the suspension. The mixture is allowed to warm slightly, resulting in the formation of a bright yellow solid, before being re-cooled to -78 °C.
  [5]
- In a separate flask, solutions of n-BuMgCl in THF and 2-cyclohexen-1-one in THF are prepared.[5]
- These two solutions are added dropwise and simultaneously to the organocuprate slurry at -78 °C over a period of 5 minutes.[5]
- The reaction mixture is stirred for an additional 10 minutes at -78 °C.[5]
- The reaction is quenched by the addition of a saturated aqueous NH<sub>4</sub>Cl solution.[5]
- The product is then extracted, and the organic layer is isolated and purified to yield 3butylcyclohexanone. A yield of 94% has been reported for this method.[5]

Workflow for the Synthesis of 3-Butylcyclohexanone





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Caption: Workflow diagram for the synthesis of **3-Butylcyclohexanone**.

## **Spectroscopic Data**



Spectroscopic data is crucial for the identification and characterization of **3-butylcyclohexanone**. While detailed spectra are not provided here, references to available data are listed.

Table 3: Spectroscopic Data References

Technique	Availability/Reference
<sup>13</sup> C NMR	Data available on SpectraBase.[1]
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available.[1]
Mass Spectrometry (MS)	GC-MS data is available from the NIST Mass Spectrometry Data Center.[1]

### **Biological Activity and Applications**

Currently, there is a lack of published research on the specific biological activities or applications of **3-butylcyclohexanone** (CAS 39178-69-3). It is important to distinguish this compound from its isomers, such as 4-tert-butylcyclohexanone, which is used as a fragrance ingredient and has been studied for its biological properties.[6][7][8] For instance, derivatives of 4-tert-butylcyclohexanone have shown antibacterial and insecticidal activities.[6] Another distinct compound, a synthetic curcuminoid analogue containing a cyclohexanone ring, has been investigated for its effects on proinflammatory signaling pathways.[9] However, these findings cannot be directly attributed to **3-butylcyclohexanone**.

## **Signaling Pathways**

There is no information available in the current literature regarding the involvement of **3-butylcyclohexanone** in any signaling pathways.

#### Conclusion

This technical guide has summarized the currently available information for **3-butylcyclohexanone**. While its chemical identity and a method for its synthesis are established, there are significant gaps in the literature concerning its experimental physical properties, detailed spectroscopic characterization, biological activity, and potential



applications. Further research is required to fully elucidate the properties and potential uses of this compound.

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